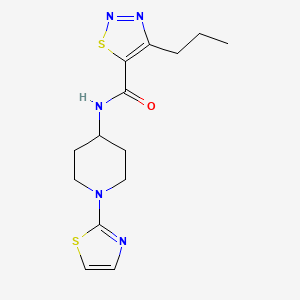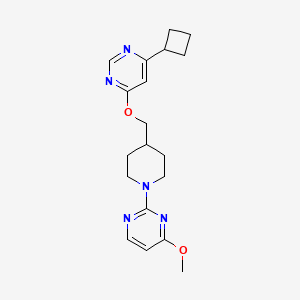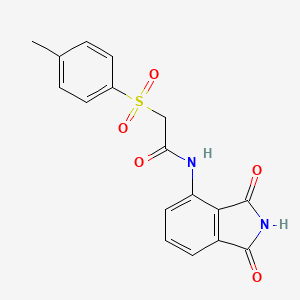![molecular formula C18H13F4N3O3S B2740834 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide CAS No. 1020252-65-6](/img/structure/B2740834.png)
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A convenient method for synthesizing 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide involves the reaction of appropriate precursors. For instance, a study by Volovenko et al. describes the synthesis of related compounds using a tetrahydrofuranylidene derivative .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinyl ring with a sulfanyl group and an acetamide moiety. The presence of bromophenyl and chlorophenyl substituents adds complexity to its structure .
Aplicaciones Científicas De Investigación
Antimalarial and COVID-19 Potential
Research into derivatives of quinazolinyl sulfanyl compounds has shown promising applications in the fight against diseases such as malaria and COVID-19. A study by Fahim and Ismael (2021) explores the antimalarial activity of sulfonamide derivatives, including compounds related to 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide. These compounds demonstrated significant in vitro antimalarial activity, with IC50 values of <30µM, suggesting their potential as therapeutic agents against malaria and possibly COVID-19 through molecular docking studies on SARS-CoV-2 proteins (Fahim & Ismael, 2021).
Anticancer Properties
Quinazolinone derivatives have been investigated for their anticancer properties. Soliman et al. (2020) synthesized quinazolinone derivatives that showed potent NQO1 inducer activity in vitro. One compound, in particular, demonstrated significant radiomodulatory effects, reducing the damaging effects of gamma radiation and enhancing survival in irradiated mice, highlighting the potential of these compounds in cancer therapy and radioprotection (Soliman et al., 2020).
Antimicrobial Activity
The synthesis of new thiazolidin-4-one derivatives, including compounds structurally related to the quinazolinyl sulfanyl compound , has shown potential antimicrobial activity. Baviskar, Khadabadi, and Deore (2013) reported that these compounds exhibited significant in vitro antibacterial and antifungal activities, suggesting their use as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Enzyme Inhibition for Anticancer Therapy
The discovery of benzo[g]quinazolin benzenesulfonamide derivatives as dual EGFR/HER2 inhibitors by Alsaid et al. (2017) further underscores the therapeutic potential of quinazolinyl sulfanyl compounds. These derivatives showed high cytotoxic activity against the A549 lung cancer cell line and potent inhibitory effects on EGFR tyrosine kinase enzyme, suggesting their potential as anticancer agents (Alsaid et al., 2017).
Propiedades
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3O3S/c19-16(20)18(21,22)28-11-5-3-4-10(8-11)23-14(26)9-29-17-24-13-7-2-1-6-12(13)15(27)25-17/h1-8,16H,9H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWVYYALFRGRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC(=CC=C3)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-N-(3-phenylpropyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2740752.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2740757.png)
![6,7-Dimethyl-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2740758.png)
![N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride](/img/structure/B2740760.png)
![N-(2-methoxyphenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2740762.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740764.png)
![3-[(2-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2740766.png)
![12-(Benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2740770.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2740774.png)